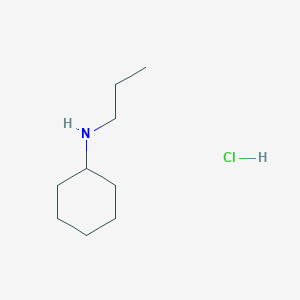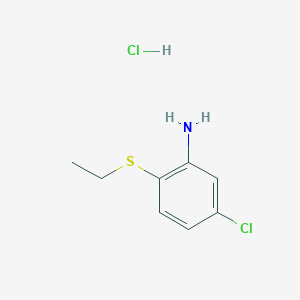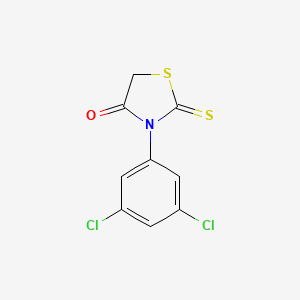
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-Methoxyphenylacetic acid , which is an organic compound used as a reagent in organic chemistry . It’s a pale yellow or off-white colored flake that severely irritates skin and eyes and may be toxic if ingested .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carboxylic acids like 4-Methoxyphenylacetic acid can react with bases to produce water and a salt . This reaction, known as neutralization, is often used in the synthesis of new compounds .Chemical Reactions Analysis
Carboxylic acids like 4-Methoxyphenylacetic acid can react with active metals to form gaseous hydrogen and a metal salt . They can also react with bases to produce water and a salt .Physical And Chemical Properties Analysis
4-Methoxyphenylacetic acid is a pale yellow or off-white colored flake . It’s soluble in water and can dissociate to an extent in water to yield hydrogen ions .Applications De Recherche Scientifique
Ectoine Biosynthesis in Halotolerant Methanotrophs
Ectoine, which shares structural similarities with the compound , is accumulated by halophilic and halotolerant microorganisms to combat osmotic stress in highly saline environments. It stabilizes biomolecules and cells and finds uses in scientific research, cosmetics, and medicine. The genes and enzymes involved in ectoine biosynthesis in halophilic and halotolerant methanotrophs have been studied, which is crucial for understanding the biosynthetic mechanisms of natural compounds like ectoine and for metabolic engineering of its producers (Reshetnikov et al., 2011).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds structurally similar to 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, are critical in the biorenewable chemical industry. They are used as precursors for various industrial chemicals. However, at high concentrations, these acids inhibit the microbes used in fermentation processes. The review highlights the effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae and discusses metabolic engineering strategies to enhance microbial robustness against these inhibitors (Jarboe et al., 2013).
Applications in Drug Synthesis and Biotechnological Routes
Levulinic acid (LEV), which shares functional groups with the target compound, is recognized as a key building block derived from biomass. Its derivatives are instrumental in synthesizing various value-added chemicals. LEV's flexibility and diverse functionality make it a vital player in drug synthesis, contributing to cost-effective and cleaner reactions. The review discusses LEV's applications in cancer treatment and medical materials, among other medical fields (Zhang et al., 2021).
Chemosensor Development
The development of chemosensors, which can detect various analytes, is a significant area of research. Compounds like 4-Methyl-2,6-diformylphenol (DFP), which are structurally related to the target compound, have been used to create chemosensors with high selectivity and sensitivity for different analytes. This review covers the DFP-based fluorescent chemosensors and the opportunities to modulate their sensing selectivity and sensitivity (Roy, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties
Biochemical Pathways
Based on its potential neuroprotective and anti-inflammatory properties , it may be involved in modulating pathways related to inflammation and neuronal function
Result of Action
Based on its potential neuroprotective and anti-inflammatory properties , it may help to reduce inflammation and protect neuronal cells from damage
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-2-oxopyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-15-11(7-10(12(16)17)14-13(15)18)8-3-5-9(19-2)6-4-8/h3-7H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPFMUBFSIKHMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)









![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)
